Acetylcholine

Übersicht

Beschreibung

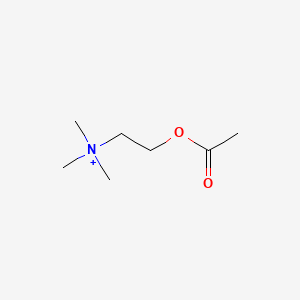

Acetylcholine is an organic compound that functions as a neurotransmitter in the brain and body of many types of animals, including humans. It is an ester of acetic acid and choline. This compound is the primary neurotransmitter of the parasympathetic nervous system, which contracts smooth muscles, dilates blood vessels, increases bodily secretions, and slows heart rate . It plays a crucial role in muscle activation, memory, and cognition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetylcholine can be synthesized through the reaction of choline with acetyl coenzyme A, catalyzed by the enzyme choline acetyltransferase . This reaction occurs in nerve terminals and is essential for the production of this compound in the body.

Industrial Production Methods: Industrial production of this compound involves the chemical synthesis of choline, followed by its acetylation. The process typically includes the following steps:

Synthesis of Choline: Choline is synthesized from ethylene oxide and trimethylamine.

Acetylation: Choline is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to produce this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Acetylcholine undergoes various chemical reactions, including:

Hydrolysis: this compound is rapidly hydrolyzed by the enzyme acetylcholinesterase into choline and acetic acid.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by acetylcholinesterase, occurs in aqueous environments.

Oxidation: Requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Hydrolysis: Choline and acetic acid.

Oxidation: Various oxidation products depending on the conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Neuroscience Research Applications

Acetylcholine as a Neuromodulator

this compound is recognized for its role in modulating neuronal excitability and synaptic transmission. It influences learning, memory, and cognitive flexibility by altering the state of neuronal networks in response to environmental stimuli. Research has shown that high levels of this compound enhance cognitive flexibility and neuroplasticity, particularly in conditions like Alzheimer's disease, where cholinergic signaling is compromised .

Genetically Encoded Sensors

Recent advancements have led to the development of genetically encoded sensors for this compound detection, such as GRAB ACh sensors. These sensors allow for real-time monitoring of cholinergic signaling in various biological contexts, including neuronal cultures and living organisms. They provide high spatial and temporal resolution, facilitating the study of synaptic properties and neurotransmission dynamics .

| Sensor Type | Key Features | Applications |

|---|---|---|

| GRAB ACh | High sensitivity, genetically encoded | Monitoring neurotransmission in vivo |

| iAChSnFRs | Large dynamic range, spatial resolution | Characterizing synaptic properties |

Clinical Applications

Alzheimer’s Disease Treatment

this compound's role in cognitive function has made it a target for therapeutic interventions in Alzheimer's disease. Acetylcholinesterase inhibitors (AChEIs) such as donepezil and rivastigmine are used to increase this compound levels in the brain, thereby improving cognitive symptoms. Research indicates that these drugs can enhance quality of life for patients with mild to moderate Alzheimer's disease .

Case Study: Efficacy of AChEIs

A study on the effectiveness of AChEIs demonstrated significant improvements in cognitive function among patients treated with donepezil compared to a placebo group. The results highlighted the importance of maintaining cholinergic activity for cognitive health .

Behavioral and Cognitive Studies

Learning and Memory Enhancement

this compound is essential for encoding new memories. Pharmacological studies have shown that both muscarinic and nicotinic receptors mediate this compound's effects on memory formation. For instance, increased this compound levels have been linked to enhanced persistent spiking activity in cortical neurons, which supports the active maintenance of novel information .

Emerging Research Areas

Inhibitory Control and Aging

Recent findings suggest that this compound plays a significant role in inhibitory control, particularly as it relates to aging. Studies using Drosophila models have indicated that manipulating this compound levels can mitigate age-related deficits in inhibitory control . This research opens avenues for exploring this compound's role in age-related cognitive decline.

Wirkmechanismus

Acetylcholine exerts its effects by binding to this compound receptors, which are divided into two main types: nicotinic and muscarinic receptors . Upon binding to these receptors, this compound triggers a series of molecular events that lead to various physiological responses:

Nicotinic Receptors: Ligand-gated ion channels that, when activated, allow the influx of sodium ions, leading to depolarization and muscle contraction.

Muscarinic Receptors: G-protein-coupled receptors that activate intracellular signaling pathways, resulting in various effects such as smooth muscle contraction, glandular secretion, and modulation of heart rate.

Vergleich Mit ähnlichen Verbindungen

Acetylcholine is unique among neurotransmitters due to its dual role in both the central and peripheral nervous systems. Similar compounds include:

Choline: A precursor to this compound, essential for its synthesis.

Phosphatidylcholine: A major membrane constituent and a source of choline.

Nicotinic Agonists: Compounds like nicotine that specifically target nicotinic this compound receptors.

Muscarinic Agonists: Compounds like muscarine that specifically target muscarinic this compound receptors.

This compound’s uniqueness lies in its ability to interact with both nicotinic and muscarinic receptors, making it a versatile neurotransmitter with a wide range of physiological effects .

Biologische Aktivität

Acetylcholine (ACh) is a vital neurotransmitter that plays a significant role in various physiological processes, including muscle contraction, memory formation, and modulation of neuronal excitability. This article explores the biological activity of this compound, detailing its mechanisms, receptor interactions, and implications in health and disease.

Overview of this compound

This compound is synthesized in presynaptic neurons from acetyl-CoA and choline. Once released into the synaptic cleft, it binds to nicotinic and muscarinic receptors on postsynaptic cells, leading to various physiological responses. The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes it into acetate and choline, the latter being recycled for further synthesis.

Receptor Types:

- Nicotinic this compound Receptors (nAChRs): These are ionotropic receptors that mediate fast synaptic transmission. Activation leads to Na influx, depolarizing the cell and generating action potentials.

- Muscarinic this compound Receptors (mAChRs): These are G-protein-coupled receptors that mediate slower, modulatory effects. They influence various signaling pathways, including those that regulate neuronal excitability and synaptic plasticity.

Biological Functions

- Neuromodulation: ACh modulates synaptic transmission and neuronal excitability across various brain regions. It enhances synaptic plasticity, which is crucial for learning and memory formation .

- Cognitive Flexibility: Research indicates that higher ACh levels correlate with improved cognitive flexibility and neuroplasticity. This suggests a potential therapeutic target for neurodegenerative diseases like Alzheimer's .

- Regulation of Reproductive Functions: A recent study demonstrated that cholinergic signaling influences gonadotropin-releasing hormone (GnRH) neurons, affecting reproductive hormone secretion in male mice .

Study on Pulmonary Hypertension

A study involving 408 patients with pulmonary hypertension (PH) found that elevated ACh levels were associated with worse clinical outcomes. Patients with high ACh levels had lower exercise capacity and higher mortality risk compared to those with lower levels .

| Parameter | High ACh Group | Low ACh Group |

|---|---|---|

| WHO-FC | Worse | Better |

| 6 MWD | Lower | Higher |

| NT-proBNP | Higher | Lower |

Cholinergic Signaling in Neuronal Networks

Research has shown that ACh can produce biphasic changes in pyramidal neuron activity, affecting how these neurons respond to stimuli. This modulation is critical for adaptive behaviors .

Detection Methods

Recent advancements have introduced genetically encoded sensors for detecting ACh in real-time within living organisms. These sensors allow researchers to monitor cholinergic signaling with high spatial and temporal resolution, providing insights into its role in various physiological contexts .

Eigenschaften

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPILFWXSMYKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate) | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8075334 | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51-84-3, 14047-05-3 | |

| Record name | Acetylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (14C)-Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YNS0M02X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Acetylcholine's effect on muscle contraction is dependent on the muscle type. In longitudinal and inner circular muscle layers of the canine small intestine, this compound induces spike-dependent contractions, relying on the generation of action potentials. Conversely, in the outer circular muscle layer of the same organ, this compound causes spike-independent contractions, where contraction occurs without the need for action potentials. This difference highlights the diverse mechanisms of this compound's action on muscle tissue. []

A: Yes, while this compound can induce a pacemaker shift in the rabbit sinus node, its effects can be dominated by the simultaneous addition of adrenaline. [] This suggests a complex interplay between the parasympathetic and sympathetic nervous systems in regulating cardiac pacemaker activity.

A: No, this compound's effect on the spleen can be complex and vary depending on factors like species and route of administration. Intravenous injection has produced inconsistent results across studies, with observations ranging from decreased splenic volume to an initial decrease followed by an increase, or even solely an increase. These variations highlight the need to consider experimental conditions when interpreting this compound's effects on the spleen. []

A: this compound can modulate the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. Research shows that this compound, through its action on the sinoatrial node, can suppress the frequency-increasing effects of norepinephrine. This highlights the complex interplay between these two neurotransmitters in regulating heart rate. []

A: this compound has the molecular formula C7H16NO2 and a molecular weight of 146.21 g/mol. []

ANone: While the provided research papers don't focus on spectroscopic characterization, detailed spectroscopic data for this compound, including NMR, IR, and mass spectrometry, can be found in various chemical databases like PubChem and ChemSpider.

A: this compound is known to be rapidly hydrolyzed by the enzyme acetylcholinesterase. [] This rapid degradation necessitates specific experimental considerations when working with this compound, such as using appropriate enzyme inhibitors or rapid inactivation techniques like microwave irradiation to accurately measure its levels in biological samples. []

ANone: this compound itself does not possess catalytic properties. It functions as a neurotransmitter, transmitting signals between nerve cells and other target cells.

A: Yes, NMR studies have investigated the interactions between this compound and its nicotinic receptors. By examining the T1 relaxation of this compound protons in the presence of receptor peptides, researchers can gain insights into ligand binding affinities and specificities. []

A: Yes, even small structural changes to this compound can dramatically alter its activity. For example, the addition of a methyl group to this compound creates acetylthiocholine, a molecule that still interacts with cholinergic systems but exhibits different potency and selectivity compared to this compound. []

ANone: The provided research papers primarily focus on this compound's biological activity and do not delve into specific formulation strategies for enhancing its stability, solubility, or bioavailability.

ANone: The provided research papers primarily focus on this compound's biological activity and do not delve into SHE regulations.

A: this compound is rapidly hydrolyzed by the enzyme acetylcholinesterase, primarily at cholinergic synapses, breaking it down into choline and acetic acid. This rapid degradation is crucial for terminating this compound's signaling activity and preventing excessive stimulation of cholinergic receptors. []

A: One method involves sacrificing animals via microwave irradiation, which rapidly inactivates metabolic enzymes, preserving this compound levels. Subsequent analysis by high-performance liquid chromatography with electrochemical detection allows for the quantification of this compound in tissues like the iris-ciliary body. []

ANone: Various model systems, both in vitro and in vivo, are used to investigate the effects of this compound. These include:

- Isolated tissues: Researchers utilize preparations like the guinea pig ileum [] and rabbit carotid arteries [] to study the direct effects of this compound on muscle contraction and relaxation.

- Cultured cells: Cell lines like rat alveolar macrophages [] are employed to investigate the impact of this compound on cellular processes, such as inflammation.

- Whole animal models: Studies in living animals, such as the investigation of this compound's effects on the spleen in cats, dogs, and rabbits, provide insights into its systemic actions and physiological roles. []

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not extensively discuss resistance mechanisms or cross-resistance related to this compound.

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not extensively discuss its toxicological profile or safety aspects.

ANone: The provided research papers primarily focus on this compound's biological activity and do not delve into specific drug delivery and targeting strategies for this compound or its analogs.

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not extensively discuss the use of biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to this compound.

ANone: Researchers employ a variety of analytical methods to study this compound and its effects:

- Electrophysiology: This technique measures electrical activity in cells and tissues, allowing researchers to directly observe the impact of this compound on neuronal signaling and muscle contraction. [, , , , ]

- High-performance liquid chromatography (HPLC): Coupled with electrochemical detection, HPLC enables the precise quantification of this compound levels in biological samples, providing insights into its synthesis, release, and degradation. []

- Fluorescence microscopy: By labeling presynaptic components with fluorescent tags, researchers can visualize their incorporation into cell membranes, providing valuable information about the localization and dynamics of this compound release machinery. []

- Intravital microscopy: This technique allows for real-time observation of blood flow and vessel diameter changes in living tissues, enabling researchers to study the effects of this compound on microcirculation. []

ANone: The provided research papers primarily focus on this compound's biological activity and do not extensively discuss its environmental impact or degradation pathways.

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not delve into specific studies on its dissolution rate, solubility in various media, or the impact of these factors on its bioavailability and efficacy.

ANone: The provided research papers primarily focus on this compound's biological activity and do not extensively discuss the validation of specific analytical methods used to characterize or quantify this compound.

ANone: The provided research papers primarily focus on this compound's biological activity and do not extensively discuss quality control and assurance measures related to its production or use.

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not extensively discuss its potential immunogenicity or ability to elicit immunological responses.

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not extensively discuss its interactions with drug transporters.

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not extensively discuss its potential to induce or inhibit drug-metabolizing enzymes.

A: As a naturally occurring neurotransmitter, this compound exhibits inherent biocompatibility and is readily biodegradable through enzymatic hydrolysis by acetylcholinesterase. []

ANone: Yes, several classes of drugs and toxins can either mimic or block the effects of this compound:

- Carbachol: A synthetic this compound analog that activates both muscarinic and nicotinic receptors. []

- Levamisole: A nematode anthelmintic drug that acts as a cholinergic agonist, stimulating this compound receptors. []

- Atropine: A naturally occurring alkaloid that selectively blocks muscarinic this compound receptors. [, , ]

- D-Tubocurarine: A plant alkaloid that acts as a competitive antagonist at nicotinic this compound receptors, primarily at the neuromuscular junction. [, ]

- Hexamethonium: A ganglion-blocking drug that inhibits nicotinic this compound receptors, primarily at autonomic ganglia. []

- α-Neurotoxins: Peptides found in snake venoms, such as α-bungarotoxin and α-cobratoxin, that bind irreversibly to nicotinic this compound receptors, blocking this compound binding. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.